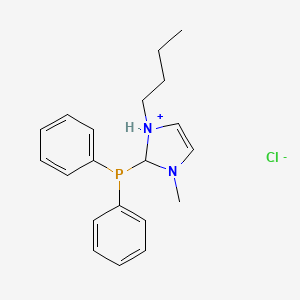![molecular formula C11H12Br3NO5S2 B14239341 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine CAS No. 575446-77-4](/img/structure/B14239341.png)
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of tribromomethanesulfonyl and benzene-1-sulfonyl groups attached to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(Tribromomethanesulfonyl)benzene-1-sulfonyl chloride, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tribromomethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of tribromomethanesulfonyl.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Contains a bromine atom and trifluoromethyl group, offering different reactivity and applications.
Uniqueness
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
575446-77-4 |
|---|---|
Formule moléculaire |
C11H12Br3NO5S2 |
Poids moléculaire |
542.1 g/mol |
Nom IUPAC |
4-[4-(tribromomethylsulfonyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H12Br3NO5S2/c12-11(13,14)21(16,17)9-1-3-10(4-2-9)22(18,19)15-5-7-20-8-6-15/h1-4H,5-8H2 |
Clé InChI |
SCYSIAFBPRIQQU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


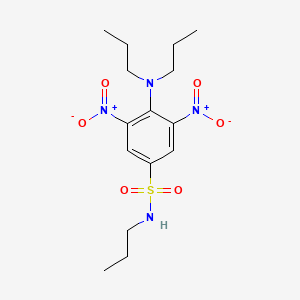
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)


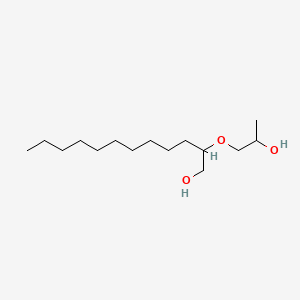
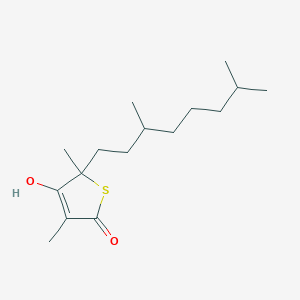
methanone](/img/structure/B14239296.png)

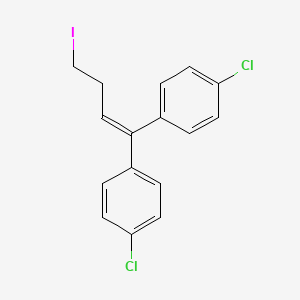
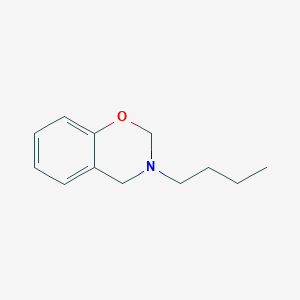
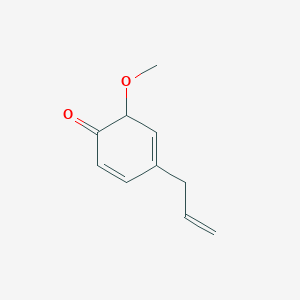
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
